

# Application Notes and Protocols for Gold-198 Radiotherapy Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for dosimetry calculations related to the therapeutic use of **Gold-198** (198 Au). Detailed protocols for key experimental and computational dosimetry techniques are also presented to guide researchers in accurately determining the absorbed dose from this radionuclide.

## **Introduction to Gold-198 Radiotherapy**

**Gold-198** is a radioisotope of gold that decays via beta and gamma emissions, making it suitable for therapeutic applications in oncology.[1][2][3] It is produced by neutron capture from stable Gold-197 (197Au).[1][2][4] With a half-life of approximately 2.7 days, 198Au provides a potent, localized radiation dose to targeted tissues.[1][2][4] Its primary applications include brachytherapy, where sealed sources are placed directly into or near a tumor, and as colloidal or nanoparticle suspensions for targeted radionuclide therapy.[4][5][6][7][8] Accurate dosimetry is critical for ensuring treatment efficacy while minimizing damage to surrounding healthy tissues.

## Physical and Dosimetric Properties of Gold-198

A summary of the key physical and dosimetric properties of **Gold-198** is presented in Table 1. This data is essential for performing accurate dose calculations.



Table 1: Physical and Dosimetric Data for Gold-198

| Parameter                                            | Value                                            | Reference |
|------------------------------------------------------|--------------------------------------------------|-----------|
| Half-life (T1/2)                                     | 2.6946 days                                      | [1]       |
| Decay Mode                                           | $\beta^-$ decay to $^{198}$ Hg                   | [1][2]    |
| Beta Emissions                                       |                                                  |           |
| Maximum Beta Energy<br>(Eβ,max)                      | 961 keV                                          | [1][9]    |
| Mean Beta Energy                                     | 315 keV                                          |           |
| Beta Emission Probability                            | >99%                                             | [1]       |
| Gamma Emissions                                      |                                                  |           |
| Principal Gamma Energy (Ey)                          | 412 keV                                          | [1][5]    |
| Gamma Emission Probability                           | ~95.5%                                           | [3]       |
| Dosimetry Constants                                  |                                                  |           |
| Dose Rate Constant (Λ)                               | 1.115 cGy h <sup>-1</sup> U <sup>-1</sup> (MCNP) | [5]       |
| 1.095 cGy h <sup>-1</sup> U <sup>-1</sup> (measured) | [5]                                              |           |
| Air Kerma Strength (Sk)                              | 2.063 U mCi <sup>-1</sup> (MCNP)                 | [5]       |
| 2.089 U mCi <sup>-1</sup> (measured)                 | [5]                                              |           |
| Specific Gamma Ray Dose<br>Constant                  | 0.291634 Rem/hr at 1 meter from 1 Curie          | [10]      |

Note: The dose rate constant and air kerma strength are key parameters in the AAPM TG-43 formalism for brachytherapy dose calculations.

## **Dosimetry Formalisms**

Two primary formalisms are used for calculating the absorbed dose from **Gold-198**: the AAPM TG-43 protocol for brachytherapy sources and the MIRD (Medical Internal Radiation Dose) formalism for internally administered radiopharmaceuticals.



### **AAPM TG-43 Formalism for Brachytherapy**

The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) report and its updates provide a standardized methodology for calculating the dose distribution around brachytherapy sources.[5][11] This formalism is based on experimental measurements and Monte Carlo simulations. The dose rate at a specific point is determined by considering the air kerma strength of the source, the dose rate constant, the radial dose function, and the anisotropy function.

### **MIRD Formalism for Internal Dosimetry**

The MIRD formalism provides a framework for calculating the mean absorbed dose to a target organ from a source organ containing a radiopharmaceutical.[12][13][14] The fundamental equation in the MIRD formalism is:

 $D(target) = \tilde{A}(source) \times S(target \leftarrow source)$ 

#### Where:

- D(target) is the mean absorbed dose to the target organ.
- A(source) is the cumulated activity in the source organ (total number of disintegrations).
- S(target ← source) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are specific to the radionuclide and the source-target organ pair.

# Experimental and Computational Dosimetry Protocols

# Protocol for Thermoluminescent Dosimeter (TLD) Dosimetry of <sup>198</sup>Au Seeds

This protocol outlines the steps for measuring the absorbed dose from <sup>198</sup>Au brachytherapy seeds using thermoluminescent dosimeters (TLDs).

Materials:



- Calibrated <sup>198</sup>Au brachytherapy seeds of known activity.
- Tissue-equivalent phantom material (e.g., solid water).
- High-sensitivity TLDs (e.g., LiF:Mg,Ti).
- TLD reader.
- · Precise positioning equipment.

#### Procedure:

- Phantom Setup:
  - Machine a recess in the tissue-equivalent phantom to precisely hold the <sup>198</sup>Au seed.
  - Drill small holes at known distances from the seed position to accommodate the TLDs.
- TLD Preparation and Calibration:
  - Anneal the TLDs according to the manufacturer's instructions to erase any previous dose history.
  - Calibrate a subset of TLDs using a known dose from a calibrated radiation source (e.g., a
     Co-60 teletherapy unit) to establish a dose-response curve.
- Irradiation:
  - Place the calibrated <sup>198</sup>Au seed in the phantom.
  - Insert the TLDs into the pre-drilled holes at various distances and angles around the seed.
  - Expose the TLDs to the <sup>198</sup>Au seed for a precisely recorded duration.
- TLD Readout:
  - After exposure, carefully remove the TLDs from the phantom.
  - Read the TLDs using a calibrated TLD reader to obtain the thermoluminescent signal.



- Dose Calculation:
  - Convert the TLD signal to absorbed dose using the calibration curve.
  - Correct for any energy dependence of the TLDs and fading of the thermoluminescent signal.
  - Calculate the dose rate by dividing the absorbed dose by the exposure time.

## Protocol for Monte Carlo Simulation of <sup>198</sup>Au Brachytherapy Dosimetry

This protocol provides a general framework for performing Monte Carlo simulations of <sup>198</sup>Au brachytherapy sources using a code such as MCNP (Monte Carlo N-Particle).

#### Software and Data:

- MCNP or other suitable Monte Carlo radiation transport code.
- Detailed geometric model of the <sup>198</sup>Au brachytherapy seed.
- Energy spectrum of the beta and gamma emissions from <sup>198</sup>Au.
- Cross-section libraries for the materials involved (e.g., gold, titanium encapsulation, water/tissue).

#### Procedure:

- Geometry Definition:
  - Create a detailed 3D model of the <sup>198</sup>Au seed, including the radioactive core and any encapsulating materials, with precise dimensions.
  - Define a phantom geometry (e.g., a sphere or cube of water) surrounding the seed.
- Source Definition:



- Define the source term by specifying the energy spectrum of the beta and gamma emissions from <sup>198</sup>Au and their respective probabilities.
- Define the spatial distribution of the source within the seed's core.
- Tally Definition:
  - Define scoring regions (tallies) at various distances and angles from the source to calculate the energy deposited. These can be small volumes (voxels) or spherical shells.
- Simulation Execution:
  - Run the Monte Carlo simulation for a sufficiently large number of particle histories to achieve statistically significant results.
- Data Analysis:
  - Extract the energy deposition data from the tally regions.
  - Convert the energy deposited per source particle to absorbed dose in Gy.
  - Calculate dosimetric parameters such as the dose rate constant, radial dose function, and anisotropy function.

### Cellular Response to Gold-198 Radiotherapy

The therapeutic effect of <sup>198</sup>Au radiotherapy is primarily due to the induction of DNA damage in cancer cells by the emitted beta and gamma radiation. This damage triggers a cascade of cellular signaling pathways, ultimately leading to cell death.

### **DNA Damage Response (DDR)**

lonizing radiation from <sup>198</sup>Au causes a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most cytotoxic.[10] The cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect and repair this damage.[1][10] Key proteins in the DDR pathway include ATM, ATR, and DNA-PK, which initiate cell cycle arrest to allow time for repair and activate downstream repair pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR).[1][10]





Click to download full resolution via product page

**DNA Damage Response Pathway** 

## **Apoptosis Signaling**

If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis.[5] Radiotherapy can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins are key events in this process, leading to the activation of caspases, which execute the apoptotic program.[5]





Click to download full resolution via product page

Intrinsic Apoptosis Pathway



# Experimental Workflow for Radiopharmaceutical Dosimetry

The following diagram illustrates a typical workflow for determining the dosimetry of a <sup>198</sup>Aubased radiopharmaceutical, from initial biodistribution studies to final dose calculation.





Click to download full resolution via product page

Radiopharmaceutical Dosimetry Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic cell signaling in cancer progression and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation-induced signaling pathways that promote cancer cell survival (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Microdosimetric Simulation of Gold-Nanoparticle-Enhanced Radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 10. Improving the Therapeutic Ratio of Radiotherapy by Targeting the DNA Damage Response | Radiology Key [radiologykey.com]
- 11. researchgate.net [researchgate.net]
- 12. Update of AAPM Task Group No. 43 Report: A revised AAPM protocol for brachytherapy dose calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 14. CELL-SPECIFIC RADIOSENSITIZATION BY GOLD NANOPARTICLES AT MEGAVOLTAGE RADIATION ENERGIES PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Gold-198 Radiotherapy Dosimetry]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b156924#dosimetry-calculations-for-gold-198-radiotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com